(E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile
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Overview
Description
(E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety linked to a phenyl group through a propenenitrile bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common route includes the formation of the benzimidazole core, followed by the introduction of the propenenitrile bridge and the attachment of the phenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to optimize the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments for various diseases.
Industry
In industrial applications, this compound may be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and phenylpropenenitrile analogs. Examples include:
- Benzylamine
- Phenylmethanamine
- α-Aminotoluene
Uniqueness
What sets (E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O3/c1-29-19-21(30(2)24(33)31(3)22(19)32)28-23(29)34-16-8-6-7-14(12-16)11-15(13-25)20-26-17-9-4-5-10-18(17)27-20/h4-12H,1-3H3,(H,26,27)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAPPFVRCGDZFN-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC(=C3)C=C(C#N)C4=NC5=CC=CC=C5N4)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=C1OC3=CC=CC(=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5N4)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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